[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate
Description
This compound is a carbamate derivative featuring a complex enylideneamino substituent [(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] linked to an N-(2,6-difluorobenzoyl) group. The structural complexity arises from the conjugated double-bond system (E/Z isomerism) and the presence of electron-withdrawing chlorine and fluorine atoms.
Properties
IUPAC Name |
[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O3/c18-12(9-11-5-2-1-3-6-11)10-21-25-17(24)22-16(23)15-13(19)7-4-8-14(15)20/h1-10H,(H,22,23,24)/b12-9-,21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDMJXFFHAJQZ-FUZYYYJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NOC(=O)NC(=O)C2=C(C=CC=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/OC(=O)NC(=O)C2=C(C=CC=C2F)F)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate typically involves the reaction of 2-chloro-3-phenylprop-2-enylideneamine with 2,6-difluorobenzoyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques like microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Features
The compound is compared to key benzoylurea and benzamide derivatives (Table 1).
Table 1: Structural Comparison
Key Observations :
- Functional Group : The target compound’s carbamate group (-OCONH-) differs from the urea (-NHCONH-) in analogs. Carbamates generally exhibit faster degradation but similar modes of action (e.g., acetylcholinesterase inhibition or chitin synthesis disruption) .
- Substituents: The enylideneamino group introduces steric and electronic effects distinct from the halogenated aryl groups in benzoylureas. This may alter binding affinity to target enzymes or receptors.
- Fluorine Content : The 2,6-difluorobenzoyl moiety is conserved across all compounds, suggesting its critical role in stabilizing molecular interactions (e.g., hydrogen bonding or hydrophobic effects) .
Physicochemical Properties
Lipophilicity (log k) is a critical determinant of pesticidal efficacy, influencing membrane permeability and bioaccumulation. While direct data for the target compound is unavailable, notes that HPLC-derived log k values for structurally related compounds correlate with substituent electronegativity and steric bulk .
Inferred Trends :
- The 2,6-difluorobenzoyl group likely enhances solubility in apolar matrices, akin to its role in diflubenzuron .
Biological Activity
The compound [(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino] N-(2,6-difluorobenzoyl)carbamate is a complex organic molecule with potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly in the context of pharmacological applications.
- Molecular Formula : C₁₅H₁₄ClF₂N₃O₂
- Molecular Weight : 349.74 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-3-phenylprop-2-enal derivatives with carbamate precursors. The process can be optimized through solvent selection and temperature control to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research published in Cancer Letters demonstrated that derivatives similar to this compound inhibit tumor growth by inducing apoptosis in human breast and colon cancer cells .
Enzyme Inhibition
The compound has been shown to act as an inhibitor of specific enzymes involved in cancer progression. For example, it inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. A study highlighted that compounds with similar structures reduced MMP activity by up to 70% in vitro .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. A comparative study showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent .
Case Studies
The biological activity of this compound is attributed to its ability to interact with cellular targets such as proteins involved in cell signaling pathways. The presence of the chloro and difluorobenzoyl groups enhances its binding affinity to target sites, leading to increased efficacy in inhibiting cancer cell proliferation and microbial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
